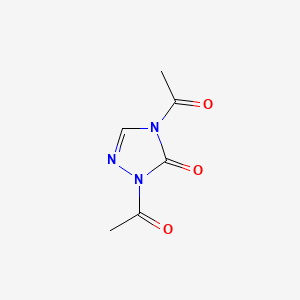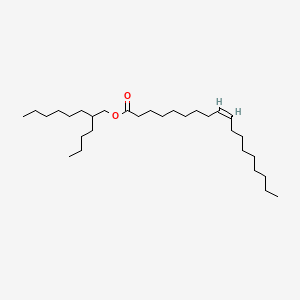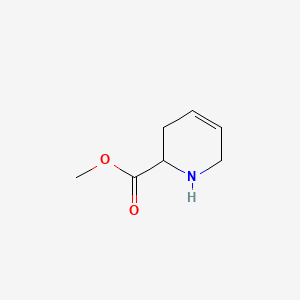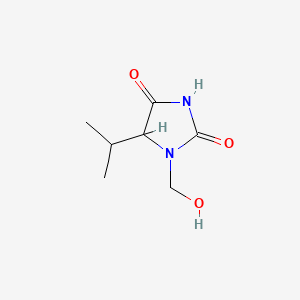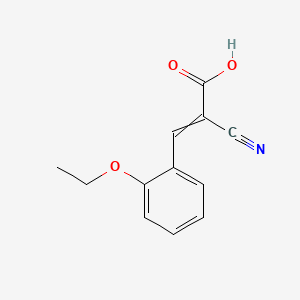
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) is a chemical compound with the molecular formula C6H11NNa2O11S2 and a molecular weight of 383.26 g/mol It is a derivative of glucosamine, which is a naturally occurring amino sugar
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) typically involves the sulfation of glucosamine. The process includes the reaction of glucosamine with sulfur trioxide-pyridine complex in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction is followed by neutralization with sodium hydroxide to obtain the sodium salt form of the compound.
Industrial Production Methods
Industrial production of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) involves large-scale sulfation processes, often using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to optimize the production efficiency .
化学反应分析
Types of Reactions
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted glucosamine derivatives .
科学研究应用
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker for certain diseases.
Medicine: It is investigated for its therapeutic potential in treating conditions such as osteoarthritis and other inflammatory diseases.
作用机制
The mechanism of action of D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) involves its interaction with cellular pathways and molecular targets. It is believed to modulate the synthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This modulation helps in reducing inflammation and promoting joint health . The compound also interacts with various enzymes and receptors involved in inflammatory pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
D-GLUCOSAMINE-6-SULFATE: Another sulfated derivative of glucosamine with similar biological activities.
N-ACETYL-D-GLUCOSAMINE: A derivative with acetylation instead of sulfation, used in various biological applications.
CHONDROITIN SULFATE: A related compound used in joint health supplements.
Uniqueness
D-GLUCOSAMINE-3,6-DI-O-SULPHATE (2NA) is unique due to its dual sulfation at positions 3 and 6, which enhances its biological activity and potential therapeutic benefits compared to other glucosamine derivatives .
属性
CAS 编号 |
157297-01-3 |
|---|---|
分子式 |
C6H13NNaO11S2 |
分子量 |
362.276 |
IUPAC 名称 |
(2-amino-4,5-dihydroxy-1-oxo-6-sulfooxyhexan-3-yl) hydrogen sulfate;sodium |
InChI |
InChI=1S/C6H13NO11S2.Na/c7-3(1-8)6(18-20(14,15)16)5(10)4(9)2-17-19(11,12)13;/h1,3-6,9-10H,2,7H2,(H,11,12,13)(H,14,15,16); |
InChI 键 |
IUTPBLKEPULHTQ-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)O)O)O)OS(=O)(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B588770.png)
